3-propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one 3-propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15072827
InChI: InChI=1S/C21H23N5O2S/c1-2-9-26-20(28)16-7-6-15(14-17(16)23-21(26)29)19(27)25-12-10-24(11-13-25)18-5-3-4-8-22-18/h3-8,14H,2,9-13H2,1H3,(H,23,29)
SMILES:
Molecular Formula: C21H23N5O2S
Molecular Weight: 409.5 g/mol

3-propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

CAS No.:

Cat. No.: VC15072827

Molecular Formula: C21H23N5O2S

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

3-propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one -

Specification

Molecular Formula C21H23N5O2S
Molecular Weight 409.5 g/mol
IUPAC Name 3-propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
Standard InChI InChI=1S/C21H23N5O2S/c1-2-9-26-20(28)16-7-6-15(14-17(16)23-21(26)29)19(27)25-12-10-24(11-13-25)18-5-3-4-8-22-18/h3-8,14H,2,9-13H2,1H3,(H,23,29)
Standard InChI Key XAEPRWWRWQOQDQ-UHFFFAOYSA-N
Canonical SMILES CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4)NC1=S

Introduction

3-Propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse pharmacological properties, making them significant in medicinal chemistry. This compound integrates a piperazine moiety, which is often associated with various therapeutic applications, particularly in the central nervous system.

Key Structural Features:

  • Quinazolinone Core: Provides a backbone for diverse pharmacological activities.

  • Piperazine Ring: Associated with central nervous system applications.

  • Pyridin-2-yl Group: Enhances biological activity through specific interactions.

  • Sulfanylidene Group: Facilitates chemical reactivity and modification.

Synthesis Methodologies

The synthesis of 3-propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step reactions starting from simpler precursors. One common method involves the use of hydrazine hydrate for the formation of hydrazones, followed by cyclization to yield quinazolinone derivatives. The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of the final product.

Synthesis Steps:

  • Hydrazone Formation: Using hydrazine hydrate with a suitable aldehyde or ketone.

  • Cyclization: To form the quinazolinone ring under specific conditions.

  • Modification: Introduction of the piperazine and pyridin-2-yl groups.

Biological Activities and Applications

Quinazolinone derivatives, including 3-propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one, are known for their diverse biological activities. These compounds can modulate neurotransmitter systems, with piperazine derivatives often interacting with serotonin receptors, potentially influencing mood and anxiety pathways.

Potential Applications:

  • Central Nervous System Disorders: Due to interactions with neurotransmitter systems.

  • Pharmacological Research: As a scaffold for drug development targeting various receptors.

Analytical Techniques for Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are essential for confirming the structure and purity of synthesized compounds. These methods provide detailed information about the molecular structure and functional groups present in the compound.

Spectroscopic Data:

TechniqueInformation Provided
NMRMolecular structure, functional groups
IRFunctional groups, molecular integrity

Comparison with Related Compounds

Other quinazolinone derivatives, such as 7-chloro-3-[3-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one, also exhibit significant biological activities, including antibacterial and anticancer properties. These compounds highlight the versatility of the quinazolinone scaffold in medicinal chemistry.

Comparison Table:

CompoundBiological ActivityPotential Applications
3-Propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-oneCNS disorders, pharmacological researchDrug development targeting neurotransmitters
7-Chloro-3-[3-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-oneAntibacterial, anticancerTargeting enzymes and receptors in disease processes

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator